

# Independent Validation of BJT-778 (brelovitug) Data for Chronic Hepatitis D

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparative analysis of the publicly available data for BJT-778 (brelovitug), an investigational monoclonal antibody for the treatment of chronic hepatitis D (CHD). The initial query referenced "TAK-778"; however, current research and clinical trial data predominantly point to BJT-778, also known as brelovitug, as the therapeutic agent of interest for this indication. This guide will focus on BJT-778, developed by Bluejay Therapeutics.

## **Executive Summary**

BJT-778 (brelovitug) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the hepatitis B virus surface antigen (HBsAg).[1][2][3] Its primary mechanism of action involves neutralizing and clearing both hepatitis B virus (HBV) and hepatitis D virus (HDV) virions, as well as depleting HBsAg-containing subviral particles.[2][4] This dual action is believed to not only directly reduce viral load but also to help restore the body's antiviral immunity. Phase 2 clinical trial data have demonstrated significant virologic and biochemical responses in patients with CHD. This guide will delve into the quantitative data, experimental protocols, and a comparison with available alternatives.

# Data Presentation: BJT-778 Efficacy in Chronic Hepatitis D



The following tables summarize the key quantitative data from the Phase 2 clinical trial of BJT-778 in patients with chronic hepatitis D.

Table 1: Virologic and Biochemical Response at Week 48

| Dosing Regimen                | Virologic Response* | Combined Endpoint** |
|-------------------------------|---------------------|---------------------|
| 300 mg weekly (QW)            | 100%                | up to 82%           |
| 600 mg every two weeks (Q2W)  | 100%                | up to 82%           |
| 900 mg every four weeks (Q4W) | 100%                | up to 82%           |

<sup>\*</sup>Virologic Response is defined as a ≥2 log10 IU/mL reduction in HDV RNA from baseline or undetectable HDV RNA. \*\*Combined Endpoint is defined as virologic response and normalization of alanine aminotransferase (ALT) levels.

Table 2: Safety and Tolerability

| Adverse Events                                      | Observation   |
|-----------------------------------------------------|---------------|
| Grade ≥3 Adverse Events                             | None reported |
| Serious Adverse Events                              | None reported |
| Treatment Discontinuations due to Adverse<br>Events | None reported |

# Experimental Protocols Phase 2 Clinical Trial Design for BJT-778 in Chronic Hepatitis D

The following provides a detailed methodology for the key Phase 2 clinical trial that generated the efficacy and safety data presented above.



Objective: To evaluate the safety, tolerability, and antiviral activity of BJT-778 in adult patients with chronic hepatitis D.

Study Design: A multi-center, open-label, randomized trial.

#### Participant Population:

- Adults (18-70 years) with chronic HBV and HDV co-infection.
- Quantifiable HDV RNA (>500 IU/mL) at screening.
- Abnormal Alanine Aminotransferase (ALT) levels at screening.
- Suppressed Hepatitis B Virus (HBV) on stable nucleos(t)ide analogue therapy.
- Patients with compensated cirrhosis and well-controlled HIV were eligible for inclusion.

#### **Dosing Cohorts:**

- Cohort 1: 300 mg BJT-778 administered subcutaneously once weekly.
- Cohort 2: 600 mg BJT-778 administered subcutaneously every week for 12 weeks, then every two weeks.
- Cohort 3: 900 mg BJT-778 administered subcutaneously every four weeks, with a loading dose at week two.

### Key Endpoints:

- Primary: Safety and tolerability of BJT-778.
- Secondary:
  - Proportion of patients achieving a virologic response (≥2 log10 IU/mL reduction in HDV RNA or undetectable HDV RNA).
  - Proportion of patients with normalization of ALT levels.



 Proportion of patients achieving the combined endpoint of virologic response and ALT normalization.

#### Assessments:

- HDV RNA levels were measured at baseline and regular intervals throughout the study.
- ALT levels were monitored to assess liver inflammation.
- Safety assessments included monitoring of adverse events.

# **Comparative Analysis**

BJT-778 is being developed in a landscape with limited treatment options for chronic hepatitis D.

Table 3: Comparison of BJT-778 with Other Treatment Options



| Feature               | BJT-778<br>(brelovitug)                                                                                                  | Hepcludex®<br>(bulevirtide)                                                                              | Vir Biotechnology<br>Combination                     |
|-----------------------|--------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Mechanism of Action   | Monoclonal antibody targeting HBsAg, leading to viral neutralization and clearance, and potential immune reconstitution. | An entry inhibitor that blocks the NTCP receptor, preventing both HBV and HDV from entering liver cells. | A combination of a monoclonal antibody and an siRNA. |
| Reported Efficacy     | 100% virologic response and up to 82% combined endpoint at 48 weeks in a Phase 2 trial.                                  | Conditionally<br>approved in Europe<br>based on Phase 2<br>data.                                         | Positive Phase 2 results reported.                   |
| Dosing Frequency      | Weekly to every four weeks (subcutaneous injection).                                                                     | Daily injection.                                                                                         | Monthly.                                             |
| Clinical Trial Status | Phase 3 trials are ongoing.                                                                                              | Conditionally approved in Europe; FDA submission may be resubmitted.                                     | Moving into Phase 3 testing.                         |

# Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page



Caption: Mechanism of action of BJT-778 (brelovitug).

## **Experimental Workflow: Phase 2 Clinical Trial**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bluejaytx.com [bluejaytx.com]
- 2. bluejaytx.com [bluejaytx.com]
- 3. Bluejay Therapeutics Receives U.S. FDA Breakthrough Therapy Designation for Brelovitug (BJT-778) for the Treatment of Chronic Hepatitis Delta - BioSpace [biospace.com]
- 4. bluejaytx.com [bluejaytx.com]
- To cite this document: BenchChem. [Independent Validation of BJT-778 (brelovitug) Data for Chronic Hepatitis D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241480#independent-validation-of-published-tak-778-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com